molecular formula C13H18O3 B13702941 2-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-OL

2-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-OL

Cat. No.: B13702941
M. Wt: 222.28 g/mol
InChI Key: WULWJLLHMWZNRA-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol is an organic compound that serves as a versatile building block in organic synthesis. It is characterized by a tetrahydropyran ring substituted with a benzyloxy methyl group and a hydroxyl group. This compound is often used in the synthesis of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol typically involves the protection of hydroxyl groups and the formation of the tetrahydropyran ring. One common method is the reaction of benzyl alcohol with tetrahydropyranyl chloride under acidic conditions to form the benzyloxy methyl group. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the tetrahydropyran ring.

Industrial Production Methods

In industrial settings, the production of 2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is often purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxy group can be reduced to form a primary alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted tetrahydropyran derivatives.

Scientific Research Applications

2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and natural products.

    Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol involves its reactivity towards various chemical reagents. The benzyloxy group can undergo cleavage to release benzyl alcohol, which can further participate in various biochemical pathways. The tetrahydropyran ring provides stability and can act as a protecting group for hydroxyl functionalities in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 6-O-benzyl-1-thio-β-D-galactoside: Similar in structure but contains a sulfur atom.

    Phenyl 6-O-benzyl-1-thio-β-D-glucoside: Another similar compound with a sulfur atom and different stereochemistry.

Uniqueness

2-[(Benzyloxy)methyl]tetrahydro-2H-pyran-4-ol is unique due to its combination of a benzyloxy group and a tetrahydropyran ring, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile building block for the development of complex molecules.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-(phenylmethoxymethyl)oxan-4-ol

InChI

InChI=1S/C13H18O3/c14-12-6-7-16-13(8-12)10-15-9-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2

InChI Key

WULWJLLHMWZNRA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1O)COCC2=CC=CC=C2

Origin of Product

United States

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